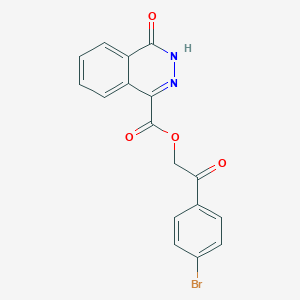
2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate, also known as BOPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular processes. For example, 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate has also been reported to disrupt the mitochondrial membrane potential, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate has been shown to exhibit various biochemical and physiological effects, depending on the application and concentration used. In medicinal chemistry, 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of fungal and bacterial pathogens, and reduce inflammation. In material science, 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate has been used to synthesize polymers with tunable mechanical and optical properties. In catalysis, 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate has been employed to promote various organic transformations, including cross-coupling reactions and C-H activation.
实验室实验的优点和局限性
2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate can be easily synthesized using a one-pot reaction method, and the product can be purified using column chromatography. 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate is also stable under various conditions, making it suitable for long-term storage and handling. However, 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate has some limitations, including its low solubility in water and some organic solvents, which can affect its bioavailability and reactivity. 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate can also exhibit cytotoxicity at high concentrations, which can limit its use in some applications.
未来方向
There are several future directions for 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate research, including the development of new synthetic methods, the exploration of its biological activities and mechanisms of action, and the application of 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate in new fields. One potential direction is the synthesis of 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate derivatives with improved solubility and bioavailability, which can enhance its efficacy in medicinal chemistry and other applications. Another direction is the investigation of 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate's role in cellular signaling pathways and its interaction with other biomolecules, which can provide insights into its mechanism of action. Finally, the application of 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate in new fields, such as energy storage and environmental remediation, can expand its potential applications and impact.
合成方法
2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate can be synthesized using a one-pot reaction method, which involves the condensation of 4-bromobenzaldehyde, malonic acid, and phthalic anhydride in the presence of a catalytic amount of piperidine. The reaction mixture is then heated under reflux for several hours, followed by purification using column chromatography to obtain the desired product.
科学研究应用
2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate has been reported to exhibit anticancer, antifungal, and antibacterial activities. In material science, 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate has been used as a building block for the synthesis of novel polymers and supramolecular assemblies. In catalysis, 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate has been employed as a ligand for various metal catalysts, including palladium and copper, to promote organic transformations.
属性
分子式 |
C17H11BrN2O4 |
|---|---|
分子量 |
387.2 g/mol |
IUPAC 名称 |
[2-(4-bromophenyl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate |
InChI |
InChI=1S/C17H11BrN2O4/c18-11-7-5-10(6-8-11)14(21)9-24-17(23)15-12-3-1-2-4-13(12)16(22)20-19-15/h1-8H,9H2,(H,20,22) |
InChI 键 |
VQHLYJIHBYHDEY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)Br |
规范 SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide](/img/structure/B299534.png)
![3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B299536.png)
![1-[2-(2-Methylphenoxy)ethyl]-3-phenylthiourea](/img/structure/B299537.png)
![2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide](/img/structure/B299539.png)


![4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B299546.png)
![4-[(2-Anilino-2-oxoethyl)thio]butanoic acid](/img/structure/B299547.png)
![N-[2-(4-chloro-2-methylphenoxy)ethyl]-3-(pentan-3-ylsulfamoyl)benzamide](/img/structure/B299549.png)

![Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate](/img/structure/B299552.png)
![4-{[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}-N-phenyl-1,3-thiazol-2-amine](/img/structure/B299556.png)
![2,4-dimethyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B299557.png)
![4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B299558.png)